(chloromethoxy)cyclopentane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Chloromethyl)cyclopentane is a cyclic alkane with the molecular formula C6H11Cl . It consists of a five-membered ring of carbon atoms, each bonded with two hydrogen atoms, and a chloromethyl group attached to one of the carbon atoms .

Molecular Structure Analysis

The molecular structure of (chloromethoxy)cyclopentane is characterized by a five-membered ring of carbon atoms, each bonded with two hydrogen atoms, and a chloromethyl group attached to one of the carbon atoms . The cyclic structure of cyclopentane provides it with certain unique characteristics compared to its linear counterparts .Physical And Chemical Properties Analysis

Cyclopentane, the base structure of (chloromethoxy)cyclopentane, is a colorless, flammable liquid hydrocarbon characterized by a sweet smell . It has a boiling point of 49.3 °C, and a melting point of -94.2 °C .Safety and Hazards

Zukünftige Richtungen

The future of cyclopentane, the base structure of (chloromethoxy)cyclopentane, is tied to developments in industries where it’s currently applied, and to the ongoing search for materials that can help us reduce environmental impact without compromising performance . The catalytic transformation of biomass-based furan compounds for the synthesis of organic chemicals is one of the important ways to utilize renewable biomass resources .

Wirkmechanismus

Target of Action

Similar compounds, such as cyclopentane anneled tetrahydroquinolines, have been studied for their antioxidant action . These compounds are known to interact with free radicals, acting as inhibitors of radical chain oxidation of organic compounds .

Mode of Action

It’s worth noting that similar compounds, like cyclopentane anneled tetrahydroquinolines, have been shown to interact with free radicals, terminating the chain reaction involved in the oxidation of organic compounds . This interaction results in the reduction of oxidative stress, which is a key factor in various physiological processes .

Biochemical Pathways

Related compounds have been found to influence the radical-chain oxidation of 1,4-dioxane by air . This suggests that (chloromethoxy)cyclopentane may also interact with similar biochemical pathways, particularly those involving oxidation reactions.

Pharmacokinetics

The molecular weight of (chloromethoxy)cyclopentane is reported to be 13460 , which could potentially influence its pharmacokinetic properties.

Result of Action

Related compounds have been found to exhibit antioxidant action, effectively inhibiting the radical-chain oxidation of organic compounds . This suggests that (chloromethoxy)cyclopentane may also exhibit similar antioxidant properties, potentially reducing oxidative stress at the molecular and cellular levels.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of (chloromethoxy)cyclopentane can be achieved through the reaction of cyclopentanol with thionyl chloride followed by treatment with methanol.", "Starting Materials": [ "Cyclopentanol", "Thionyl chloride", "Methanol" ], "Reaction": [ "Step 1: Cyclopentanol is reacted with thionyl chloride to form cyclopentyl chloride.", "Step 2: The resulting cyclopentyl chloride is then treated with methanol to form (chloromethoxy)cyclopentane." ] } | |

CAS-Nummer |

68060-41-3 |

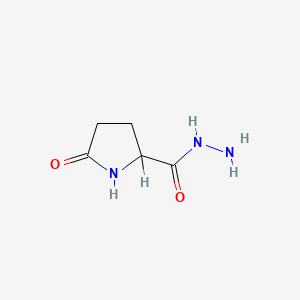

Molekularformel |

C6H11ClO |

Molekulargewicht |

134.6 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.